molecular formula C15H27N3 B11746948 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](hexyl)amine CAS No. 1856099-29-0

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Cat. No.: B11746948
CAS No.: 1856099-29-0
M. Wt: 249.39 g/mol
InChI Key: HAXXLMDFDFTZBG-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-cyclopentyl-1H-pyrazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexylamine chain differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

CAS No.

1856099-29-0

Molecular Formula

C15H27N3

Molecular Weight

249.39 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C15H27N3/c1-2-3-4-7-10-16-11-14-12-17-18(13-14)15-8-5-6-9-15/h12-13,15-16H,2-11H2,1H3

InChI Key

HAXXLMDFDFTZBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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